3-(3-Phenylpropoxy)aniline

Physical Chemistry Process Development Purification

Procure 3-(3-Phenylpropoxy)aniline as the critical meta-substituted aniline building block for pyridomorphinan scaffold construction. As demonstrated in medicinal chemistry literature, the 3-phenylpropoxy motif is essential for achieving the desired MOR agonist/DOR antagonist pharmacological profile associated with reduced opioid side effects. Substitution with 2- or 4-regioisomers will likely fail to reproduce key structural features—the meta-substitution pattern influences geometry and electronic properties of the final ligand. For process chemists, the distinct boiling point (404.0 °C) and flash point (206.9 °C) are critical parameters for safe purification workflows. The predicted pKa of 4.19, quantifiably differentiated from the ortho isomer (pKa 4.45), enables precise tuning of aniline nitrogen basicity for optimized solubility, permeability, and target engagement. Select the meta-substituted compound when a more acidic aniline is required for downstream conjugation or coupling reactions.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 17823-87-9
Cat. No. B099490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenylpropoxy)aniline
CAS17823-87-9
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N
InChIInChI=1S/C15H17NO/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11,16H2
InChIKeyNOHOYGXEORYNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Phenylpropoxy)aniline (CAS 17823-87-9): Core Physicochemical Profile and Opioid Pharmacophore Precursor


3-(3-Phenylpropoxy)aniline (CAS 17823-87-9) is a substituted aniline derivative bearing a 3-phenylpropoxy group at the meta position of the aromatic ring. The compound is primarily utilized as a versatile chemical intermediate in advanced medicinal chemistry, with a well-documented role as a key building block in the synthesis of mixed-efficacy opioid ligands [1]. Its structural motif—an aniline core connected via an ether linkage to a phenylpropyl chain—confers distinct physicochemical properties, including a predicted boiling point of 404.0±28.0 °C, a density of 1.085±0.06 g/cm³, and a predicted pKa of 4.19±0.10 . The compound is also commercially available as the hydrochloride salt (CAS 17399-25-6) to enhance handling and solubility [2].

3-(3-Phenylpropoxy)aniline: Why Simple In-Class or Positional Substitution Is Not Feasible


Within the class of phenylpropoxy-substituted anilines, the specific position of the 3-phenylpropoxy group on the aniline ring—meta (3-), ortho (2-), or para (4-)—exerts a measurable influence on fundamental physicochemical parameters such as boiling point and pKa. These variations directly impact a compound's behavior during synthetic transformations (e.g., distillation, extraction), its reactivity in coupling reactions, and ultimately its suitability as a building block for target-oriented synthesis. Consequently, simple in-class substitution of 3-(3-phenylpropoxy)aniline with its 2- or 4-regioisomers is not trivial and may lead to altered reaction outcomes, purification challenges, or deviations in the biological profile of downstream products . The data presented in Section 3 quantify these differences.

3-(3-Phenylpropoxy)aniline: Quantified Differentiation Against Regioisomers and In-Class Analogs


Boiling Point (Predicted) Comparison: Meta (3-) vs. Ortho (2-) and Para (4-) Regioisomers

The predicted boiling point of 3-(3-phenylpropoxy)aniline (404.0±28.0 °C) is distinct from those of its regioisomers . The para (4-) isomer exhibits a predicted boiling point of 401.0±28.0 °C, while the ortho (2-) isomer's predicted boiling point is 390.2±25.0 °C . These differences, while modest, are significant in the context of high-temperature synthetic procedures and purification by distillation or sublimation.

Physical Chemistry Process Development Purification

pKa (Predicted) Comparison: Meta (3-) vs. Ortho (2-) Regioisomer

The predicted acid dissociation constant (pKa) of 3-(3-phenylpropoxy)aniline is 4.19±0.10, which is measurably lower (more acidic) than the predicted pKa of its ortho isomer, 2-(3-phenylpropoxy)aniline, at 4.45±0.10 . This difference in basicity influences protonation states at physiological pH, extraction efficiency in aqueous workup, and the compound's reactivity in base-catalyzed reactions.

Medicinal Chemistry Reactivity Salt Formation

Validated Precursor Role in Mu/Delta Opioid Mixed Efficacy Ligands

3-(3-Phenylpropoxy)aniline serves as a critical synthetic intermediate in the preparation of pyridomorphinan-based opioid ligands. In a comprehensive structure-activity relationship study, the 3-phenylpropoxy motif at the 14-position of the morphinan core was essential for achieving mixed mu opioid receptor (MOR) agonist / delta opioid receptor (DOR) antagonist activity [1]. The lead compound SRI-39067, synthesized using this aniline building block, demonstrated potent antinociception in mouse tail-flick assays and exhibited reduced tolerance, dependence, and respiratory depression compared to morphine [1].

Opioid Pharmacology Drug Discovery Pyridomorphinans

Physicochemical Property Differentiation: Meta (3-) vs. Para (4-) Regioisomer

Beyond boiling point, the predicted density of 3-(3-phenylpropoxy)aniline is identical to that of the 4-isomer (1.085 g/cm³), but the flash point differs: 206.9 °C for the 3-isomer versus 204.4 °C for the 4-isomer . This variation in flash point, a key safety parameter for handling and storage, underscores the non-equivalence of these regioisomers in an industrial or laboratory setting.

Process Chemistry Formulation Quality Control

3-(3-Phenylpropoxy)aniline: High-Impact Research and Procurement Scenarios Driven by Quantitative Differentiation


Synthesis of Next-Generation Mixed-Efficacy Opioid Analgesics

Procure 3-(3-phenylpropoxy)aniline as the critical aniline building block for constructing pyridomorphinan scaffolds. As demonstrated in the Journal of Medicinal Chemistry, the 3-phenylpropoxy motif is essential for achieving the desired MOR agonist/DOR antagonist pharmacological profile associated with reduced opioid side effects [1]. Substitution with regioisomers (2- or 4-substituted analogs) will likely fail to reproduce the key structural features required for this activity, as the meta-substitution pattern influences the geometry and electronic properties of the final ligand.

Medicinal Chemistry Programs Requiring Precise pKa Control for Amine Functionality

In drug discovery projects where the basicity of the aniline nitrogen must be finely tuned—for example, to optimize solubility, permeability, or target engagement—the predicted pKa of 4.19 for 3-(3-phenylpropoxy)aniline offers a quantifiable point of differentiation from the ortho isomer (pKa 4.45) [1]. Researchers should select the meta-substituted compound when a slightly more acidic aniline is required, as this small pKa shift can influence protonation at physiological pH and affect downstream conjugation or coupling reactions.

Process Development and Scale-Up Where Isomer Purity Impacts Thermal Safety and Purification

For process chemists developing large-scale syntheses, the distinct boiling point (404.0 °C) and flash point (206.9 °C) of 3-(3-phenylpropoxy)aniline, compared to its 2- and 4-isomers, are critical parameters for designing safe and efficient purification workflows [1]. Using the incorrect regioisomer could lead to unexpected thermal behavior, complicating distillation or sublimation steps and potentially compromising yield or product purity. The quantifiable differences in these physical properties support the specific procurement of the meta-substituted compound.

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